molecular formula C8H10BrN3O2 B6191155 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde CAS No. 2648947-38-8

5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B6191155
CAS No.: 2648947-38-8
M. Wt: 260.1
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Description

5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a bromine atom, an oxan-2-yl group, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Oxan-2-yl Group Introduction: The oxan-2-yl group can be introduced through nucleophilic substitution reactions.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazoles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products

    Oxidation: 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or photophysical properties.

    Chemical Biology: It can serve as a probe for studying biological processes involving triazole-containing molecules.

Mechanism of Action

The mechanism of action of 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with target proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazole ring can act as a bioisostere for amide or ester functionalities, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-methanol: Similar structure but with a hydroxyl group instead of a formyl group.

    5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

Uniqueness

5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of more complex molecules.

Properties

CAS No.

2648947-38-8

Molecular Formula

C8H10BrN3O2

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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